molecular formula C7H15NO2 B13298090 Methyl (3R)-3-amino-3-methylpentanoate

Methyl (3R)-3-amino-3-methylpentanoate

Cat. No.: B13298090
M. Wt: 145.20 g/mol
InChI Key: ZQKIEOBCNUGBIS-SSDOTTSWSA-N
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Description

Methyl (3R)-3-amino-3-methylpentanoate is an organic compound with the molecular formula C7H15NO2. It is a derivative of amino acids and is known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group (-NH2) and a methyl ester group (-COOCH3) attached to a pentane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-3-methylpentanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (3R)-3-amino-3-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl (3R)-3-amino-3-methylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-3-methylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-hydroxy-3-methylpentanoate
  • Methyl (3R)-3-amino-3-ethylpentanoate
  • Methyl (3R)-3-amino-3-methylbutanoate

Uniqueness

Methyl (3R)-3-amino-3-methylpentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl (3R)-3-amino-3-methylpentanoate

InChI

InChI=1S/C7H15NO2/c1-4-7(2,8)5-6(9)10-3/h4-5,8H2,1-3H3/t7-/m1/s1

InChI Key

ZQKIEOBCNUGBIS-SSDOTTSWSA-N

Isomeric SMILES

CC[C@](C)(CC(=O)OC)N

Canonical SMILES

CCC(C)(CC(=O)OC)N

Origin of Product

United States

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